N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O4S2/c21-12-1-3-13(4-2-12)22-17(26)11-31-20-23-16-9-10-30-18(16)19(27)24(20)14-5-7-15(8-6-14)25(28)29/h1-8H,9-11H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTXDARIFDHRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 4-chlorophenylamine, 4-nitrobenzaldehyde, and thiourea. The reaction conditions may involve:
Condensation reactions: To form the thienopyrimidine core.
Oxidation and reduction steps: To introduce the nitro and amino groups.
Acylation reactions: To attach the acetamide moiety.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification techniques: Such as recrystallization, chromatography, and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: To form sulfoxides or sulfones.
Reduction: To convert nitro groups to amino groups.
Substitution: Particularly nucleophilic aromatic substitution due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Solvents: Commonly used solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield amines.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in catalytic reactions.
Material Science: In the development of novel materials with specific properties.
Biology
Enzyme Inhibition: As a potential inhibitor of specific enzymes.
Receptor Binding: For studying receptor-ligand interactions.
Medicine
Drug Development: As a lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Potential use as an antimicrobial agent.
Industry
Agriculture: As a potential pesticide or herbicide.
Chemical Manufacturing: In the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with specific biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Substituent Impacts
Key Observations:
- Electron-Withdrawing vs.
- lower yields for complex fused systems) .
Physicochemical and Spectroscopic Data
Table 2: Comparative Physical and Spectral Properties
*Yield data from a structurally similar synthesis protocol .
Key Observations:
- Melting Points : Nitro-substituted derivatives generally exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole forces) compared to methyl or chloro analogues .
- Synthetic Yields: Simpler acetamide derivatives (e.g., ) show moderate yields (76–80%), while fused-ring systems require optimized conditions (e.g., ethanol-dioxane recrystallization in ).
Key Observations:
- Nitro Group Role : The 4-nitrophenyl substituent in the target compound is hypothesized to enhance antiproliferative activity via nitroreductase-mediated activation, a mechanism observed in related nitroaromatic drugs .
- Antimicrobial Limitations : Methoxy- or methyl-substituted analogues show moderate activity but face challenges in bioavailability, underscoring the need for balanced hydrophobicity .
Biological Activity
N-(4-chlorophenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the thienopyrimidine class. Its structure suggests potential biological activity, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound can be characterized by its IUPAC name and structural formula:
- IUPAC Name : this compound
- Chemical Formula : C21H18ClN4O5S
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which could be crucial for its antimicrobial and anticancer effects.
- Receptor Binding : Interaction with specific receptors on cell surfaces can modulate cellular signaling pathways.
- DNA Interaction : Potential intercalation into DNA could disrupt replication and transcription processes.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 1 µg/mL |
| 2 | E. faecium | 2 µg/mL |
| 3 | C. auris | >64 µg/mL |
These results suggest that modifications to the thienopyrimidine core can enhance antimicrobial efficacy against resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecium .
Anticancer Activity
The anticancer potential of thienopyrimidine derivatives has been explored extensively. For example:
- Compounds with similar structures have shown selective inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
| Compound | CDK Inhibition (IC50) | Cancer Cell Line Tested |
|---|---|---|
| 1 | 0.05 µM | A549 (lung cancer) |
| 2 | 0.31 µM | MCF7 (breast cancer) |
These findings indicate that the thienopyrimidine scaffold can be optimized for enhanced anticancer activity by targeting specific kinases involved in tumor proliferation .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thienopyrimidine derivatives that demonstrated promising results against various cancer cell lines. The study highlighted the importance of substituent groups in modulating biological activity and suggested further exploration of these compounds as potential therapeutic agents.
Q & A
Basic: What are the optimal reaction conditions for synthesizing the thieno[3,2-d]pyrimidin-4-one core?
Methodological Answer:
The synthesis of the thieno[3,2-d]pyrimidin-4-one core typically involves cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. Key parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Temperature: Reactions often proceed at 80–100°C to balance reactivity and byproduct minimization .
- Catalysts: Acidic conditions (e.g., HCl, p-TsOH) or Lewis acids (e.g., ZnCl₂) accelerate cyclization .
Validation: Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7) and confirm purity via HPLC (>95%) .
Basic: Which spectroscopic techniques are recommended for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.5 ppm for nitrophenyl and chlorophenyl groups) and carbonyl signals (δ 165–175 ppm for acetamide and pyrimidinone) .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C=S at ~650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ for C₂₁H₁₆ClN₄O₃S₂: calculated 487.03, observed 487.05 ± 0.02) .
Advanced: How can researchers reconcile discrepancies in reported biological activities of analogs with varying substituents?
Methodological Answer:
Discrepancies arise from substituent electronic and steric effects. For example:
| Substituent (R) | Biological Activity | Key Finding | Reference |
|---|---|---|---|
| 4-Nitrophenyl | Anticancer (IC₅₀ = 2.1 µM) | Enhanced π-π stacking with kinase active sites | |
| 4-Methoxyphenyl | Anti-inflammatory (IC₅₀ = 8.7 µM) | Methoxy group improves solubility but reduces target affinity | |
| 3,5-Dimethylphenyl | Low activity (IC₅₀ > 50 µM) | Steric hindrance limits binding |
Approach:
- Conduct comparative molecular docking studies to map substituent interactions (e.g., using AutoDock Vina) .
- Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Advanced: What strategies improve the pharmacokinetic profile of this compound?
Methodological Answer:
- Lipophilicity Optimization: Introduce electron-donating groups (e.g., methoxy) to enhance membrane permeability (logP reduced from 3.8 to 2.5 via O-methylation) .
- Metabolic Stability: Replace labile sulfanyl groups with bioisosteres (e.g., sulfonyl) to resist hepatic oxidation .
- Solubility Enhancement: Formulate as a sodium salt or use co-solvents (e.g., PEG 400) for in vivo studies .
Advanced: What techniques are used to study molecular interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to kinases or receptors .
- X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., EGFR kinase domain) to identify critical hydrogen bonds (e.g., N–H⋯O=C interactions) .
- Fluorescence Polarization: Quantify competitive binding using fluorescent probes (e.g., FITC-labeled ATP analogs) .
Advanced: How does crystallography data inform the design of derivatives?
Methodological Answer:
Crystal structures (e.g., CSD entry BAPLOT01) reveal:
- Conformational Rigidity: The thienopyrimidine core adopts a planar conformation, facilitating intercalation into DNA or enzyme active sites .
- Intermolecular Interactions: Chlorophenyl groups participate in halogen bonding (C–Cl⋯N, ~3.2 Å), stabilizing protein-ligand complexes .
Design Implications: - Modify substituents to exploit non-covalent interactions (e.g., nitro groups for charge-transfer complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
